6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione 6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 821795-55-5
VCID: VC16809632
InChI: InChI=1S/C24H20N2O2/c27-22-17-21(16-18-10-4-1-5-11-18)25-24(28)26(22)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,23H,16H2,(H,25,28)
SMILES:
Molecular Formula: C24H20N2O2
Molecular Weight: 368.4 g/mol

6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione

CAS No.: 821795-55-5

Cat. No.: VC16809632

Molecular Formula: C24H20N2O2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione - 821795-55-5

Specification

CAS No. 821795-55-5
Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
IUPAC Name 3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H20N2O2/c27-22-17-21(16-18-10-4-1-5-11-18)25-24(28)26(22)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,23H,16H2,(H,25,28)
Standard InChI Key IJYKTJFARFTVPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione, reflects its substitution pattern: a benzhydryl group (-C(C₆H₅)₂) at position 3 and a benzyl group (-CH₂C₆H₅) at position 6 of the pyrimidine-2,4-dione ring . The SMILES string C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4 confirms this arrangement, highlighting the two aromatic rings and the diketone functionality .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.821795-55-5
Molecular FormulaC₂₄H₂₀N₂O₂
Molecular Weight368.4 g/mol
IUPAC Name3-benzhydryl-6-benzyl-1H-pyrimidine-2,4-dione
SMILESC1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIKeyIJYKTJFARFTVPL-UHFFFAOYSA-N

Synthesis and Manufacturing

General Pyrimidine Synthesis Strategies

Pyrimidine derivatives are commonly synthesized via condensation reactions between aldehydes, ketones, and amines. For 6-benzyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione, a plausible route involves:

  • Ring Formation: Condensation of urea with a β-diketone precursor to form the pyrimidine ring.

  • Substitution: Sequential alkylation or arylation at positions 3 and 6 using benzyl and benzhydryl halides.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagentsTarget Intermediate
1CyclocondensationUrea, β-diketonePyrimidine-2,4-dione core
2N-AlkylationBenzhydryl bromide3-Benzhydryl intermediate
3C-AlkylationBenzyl chlorideFinal product

Challenges in Synthesis

The steric bulk of the benzhydryl group may hinder substitution reactions, necessitating high-temperature conditions or catalytic systems. Purification of the final product likely requires chromatographic techniques due to the compound’s low polarity and high molecular weight .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic aromatic substituents suggest poor solubility in polar solvents like water but moderate solubility in dichloromethane or dimethyl sulfoxide (DMSO). Stability under ambient conditions is presumed adequate, though prolonged exposure to light or moisture may necessitate inert storage .

Crystallographic Data

No single-crystal X-ray diffraction data are available, but molecular modeling predicts a planar pyrimidine ring with orthogonal benzyl and benzhydryl groups, minimizing steric clashes .

Hazard CategoryPrecautionary Measures
Skin IrritationAvoid direct contact; use nitrile gloves
Eye ExposureSafety goggles; emergency eye wash
Environmental HazardDispose via certified waste management

Current Research and Knowledge Gaps

Unexplored Pharmacological Targets

The compound’s dual substitution pattern warrants investigation into:

  • Dopamine Receptor Modulation: Benzhydryl groups are common in antipsychotics.

  • Anticancer Activity: Pyrimidine diones inhibit thymidylate synthase, a target in chemotherapy.

Synthetic Methodology Optimization

Advances in catalytic asymmetric synthesis could yield enantiomerically pure variants, enhancing bioactivity profiling .

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